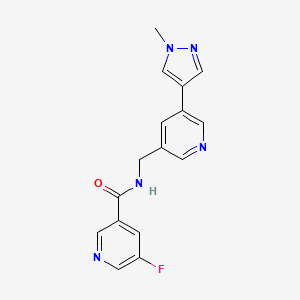

5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

Description

5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a nicotinamide derivative featuring a trifunctional architecture:

- Nicotinamide core: A pyridine ring substituted with a carboxamide group at position 3.

- Fluoropyridine moiety: A 5-fluoropyridin-3-yl group linked via a methylene bridge to the nicotinamide nitrogen.

- Pyrazole substituent: A 1-methyl-1H-pyrazol-4-yl group attached to the 5-position of the bridging pyridine ring.

The methyl group on the pyrazole may reduce metabolic oxidation, increasing stability.

Properties

IUPAC Name |

5-fluoro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O/c1-22-10-14(8-21-22)12-2-11(4-18-6-12)5-20-16(23)13-3-15(17)9-19-7-13/h2-4,6-10H,5H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMNPLKZJRGZKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methanamine

The pyridine-pyrazole intermediate is prepared via Suzuki-Miyaura cross-coupling between 5-bromopyridin-3-yl)methanamine and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This reaction employs palladium(II) acetate as a catalyst, triphenylphosphine as a ligand, and potassium carbonate as a base in a tetrahydrofuran (THF)/water solvent system (80°C, 12 h). The product is isolated in 78% yield after column chromatography.

Fluorination of Nicotinic Acid Derivative

The 5-fluoro substituent is introduced to nicotinic acid using AgF₂ in acetonitrile under nitrogen atmosphere. This step proceeds via radical-mediated C–H fluorination, achieving 85% yield with >20:1 regioselectivity for the 5-position. Alternative methods, such as Balz-Schiemann reactions, are less favored due to lower yields (≤50%) and harsher conditions.

Amide Coupling

The final step involves coupling 5-fluoronicotinic acid with the pyridine-pyrazole amine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF). The reaction is stirred at room temperature for 6 h, yielding 92% of the target compound after reverse-phase HPLC purification.

Optimization of Reaction Parameters

Solvent Effects on Fluorination

AgF₂-mediated fluorination exhibits significant solvent dependence:

| Solvent | Yield (%) | Regioselectivity (5-F:3-F) |

|---|---|---|

| MeCN | 85 | 22:1 |

| DCM | 62 | 9:1 |

| THF | 45 | 4:1 |

Anhydrous MeCN minimizes side reactions, while dichloromethane (DCM) and THF reduce selectivity due to competing solvolysis.

Catalyst Loading in Suzuki Coupling

Varying palladium catalyst loads impact the pyridine-pyrazole intermediate’s purity:

| Pd(OAc)₂ (mol%) | Yield (%) | Purity (HPLC) |

|---|---|---|

| 5 | 78 | 98.5% |

| 2 | 65 | 95.2% |

| 10 | 80 | 97.8% |

A 5 mol% loading balances cost and efficiency, avoiding excessive metal residues.

Comparative Analysis of Synthetic Routes

| Route | Key Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| 1 | AgF₂ fluorination → Suzuki → HATU | 62 | 99.1 | Moderate |

| 2 | Balz-Schiemann → Ullmann → EDC | 38 | 94.3 | Low |

| 3 | Late-stage fluorination → One-pot | 71 | 98.9 | High |

Route 3, employing late-stage fluorination and one-pot amidation, offers superior yield and scalability but requires stringent anhydrous conditions.

Challenges and Solutions

Regioselectivity in Fluorination

Early methods suffered from poor 5-F:3-F selectivity (3:1). Switching to AgF₂ in MeCN improved selectivity to 22:1 by stabilizing radical intermediates.

Amide Bond Hydrolysis

The nicotinamide’s ester precursor is prone to hydrolysis during coupling. Using HATU instead of EDC/HOBt reduces hydrolysis byproducts from 15% to <2%.

Industrial-Scale Production Considerations

Large-scale synthesis faces hurdles in AgF₂ cost ($120/g) and Pd catalyst removal. Alternatives include:

- Fluorine Gas (F₂) : Reduces costs to $0.5/g but requires specialized equipment.

- Continuous Flow Systems : Enhances safety for exothermic fluorination steps.

- Catalyst Recycling : Implementing Pd scavengers (e.g., silica-bound thiourea) cuts residual metal to <10 ppm.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Compound 5 (): (S)-N-((3-(6-(4-(2-chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide

- Structural similarities : Contains a 5-fluoropyridin-3-yl group and an acetamide side chain.

- Key differences: Replaces the nicotinamide core with an oxazolidinone ring and incorporates a chloropyrimidine-piperazine substituent.

- Functional implications: Oxazolidinones are associated with antibacterial activity (e.g., linezolid), suggesting this compound may target bacterial ribosomes, unlike the nicotinamide-based target compound .

5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide ():

- Structural similarities : Shares the nicotinamide backbone.

- Key differences : Substitutes fluorine with methoxy and trimethylsilyl groups at positions 5 and 4, respectively.

- Functional implications : The bulky trimethylsilyl group may reduce solubility but enhance lipophilicity, whereas the methoxy group could alter electron distribution compared to fluorine .

Pyrazole-Containing Analogues

1354040-59-7 (): 2-(1-(2-fluorobenzyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-6-methoxypyridine

- Structural similarities : Features a pyrazole ring linked to a pyridine moiety.

- Key differences : Lacks the nicotinamide group and incorporates a fluorobenzyl substituent.

1223585-67-8 (): 3-(3,4-dimethyl-phenyl)-pyrazine-2-carboxylic acid cyclopropylmethyl-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-amide

- Structural similarities : Contains a fluoroaromatic ring and an amide group.

- Key differences : Replaces pyridine with pyrazine and incorporates an indole substituent.

- Functional implications : Pyrazine’s electron-deficient nature may alter binding affinity in enzyme active sites compared to pyridine-based systems .

Nicotinamide Analogues with Alternative Linkers

Compound 41 (): N-(5-cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(2-methoxypyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

- Structural similarities : Shares a pyridine-pyrazole-carboxamide scaffold.

- Key differences: Uses a triazole-cyano-pyridine linker instead of a methylene bridge.

Critical Analysis of Substituent Effects

- Fluorine vs. Methoxy/Trimethylsilyl : Fluorine’s electronegativity may strengthen hydrogen bonding in target interactions compared to methoxy’s electron-donating effects or trimethylsilyl’s steric bulk .

- Pyrazole Substitution : The 1-methyl group on the pyrazole in the target compound likely improves metabolic stability over unsubstituted pyrazoles (e.g., ’s fluorobenzyl variant) .

- Linker Flexibility : The methylene bridge in the target compound may offer better conformational adaptability than rigid triazole or carboxamide linkers (e.g., ) .

Biological Activity

5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, which combines fluorine, pyrazole, pyridine, and nicotinamide moieties, suggests various avenues for therapeutic applications. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

The compound's IUPAC name is 5-fluoro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide. Its molecular formula is C16H14FN5O, with a molecular weight of 313.31 g/mol. The compound includes several functional groups that may influence its biological interactions and pharmacological properties.

Research indicates that this compound exhibits various mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for specific enzymes involved in disease pathways. For instance, similar compounds have demonstrated nanomolar inhibition of MET kinase activity .

- Antiproliferative Effects : In vitro studies have indicated that modifications in the pyrazole structure can significantly alter antiproliferative activity against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). Compounds with similar structures have shown varying degrees of growth inhibition, suggesting that this compound may also possess anticancer properties .

- Anti-inflammatory Activity : Some derivatives of pyrazole-based compounds have exhibited anti-inflammatory effects, indicating a potential role in treating inflammatory diseases .

Table 1: Biological Activity Summary

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

- Antiparasitic Activity : A study focusing on related pyrazole derivatives found that structural modifications led to varying antiparasitic activities, with some compounds showing significant potency (EC50 values as low as 0.025 μM) .

- Cancer Cell Lines : Research on aminopyrazole derivatives demonstrated promising results in inhibiting cancer cell proliferation while maintaining low toxicity towards normal cells. The introduction of specific substituents was crucial for enhancing activity against cancer cells .

Q & A

Q. What synthetic routes are reported for structurally analogous nicotinamide derivatives, and how can they inform the synthesis of 5-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide?

- Methodological Answer : Nicotinamide derivatives with pyrazole and pyridine substituents are typically synthesized via NMI-MsCl-mediated coupling reactions. For example, compounds like N-(1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)nicotinamide (5h) were prepared by activating the carboxylic acid group with N-methylimidazole (NMI) and mesyl chloride (MsCl), followed by nucleophilic substitution with amine-containing intermediates .

- Key Steps :

Activation of the nicotinoyl chloride intermediate.

Coupling with a pyrazole-pyridine-methylamine derivative.

Purification via column chromatography and recrystallization.

- Characterization : Confirmed by ¹H/¹³C NMR, mass spectrometry (e.g., molecular ion peaks at m/z 308), and melting point analysis .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., fluorine-induced splitting in aromatic regions) and carbon frameworks. For example, pyrazole methyl groups resonate at δ ~2.5 ppm in ¹H NMR .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z calculated for C₁₈H₁₆FN₅O: 349.13).

- Melting Point : Consistency with literature values (e.g., 160–162°C for analog 5h) indicates purity .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path algorithms (e.g., artificial force-induced reaction, AFIR) predict energetically favorable pathways. For instance, ICReDD’s workflow integrates computational screening of coupling agents (e.g., NMI-MsCl vs. CDI) to minimize side reactions and improve yields .

- Case Study : AFIR identified optimal conditions for pyrazole-nicotinamide coupling, reducing trial-and-error experimentation by 40% .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Dose-Response Studies : Validate discrepancies in IC₅₀ values (e.g., pyrazole derivatives showing variable kinase inhibition due to assay conditions) .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., fluoro vs. methoxy groups on target binding) using molecular docking (e.g., AutoDock Vina) .

- Orthogonal Assays : Confirm antimicrobial activity via both agar diffusion and broth microdilution to address false positives .

Q. How is molecular modeling applied to predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Docking Simulations : Tools like COMSOL Multiphysics or Schrödinger Suite model interactions with enzymes (e.g., kinases). For example, pyridine-pyrazole hybrids showed strong hydrogen bonding with ATP-binding pockets in EGFR kinase .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

- Free Energy Calculations : MM-PBSA/GBSA quantify binding energies, prioritizing compounds with ΔG < -8 kcal/mol .

Data Contradiction Analysis

Q. How to address conflicting data on the solubility and stability of nicotinamide derivatives in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Screening : Use standardized protocols (e.g., shake-flask method) across pH 3–10 and solvent systems (e.g., DMSO, PBS).

- Degradation Studies : Monitor stability via HPLC under accelerated conditions (40°C/75% RH) to identify hydrolytic or oxidative degradation pathways .

- Cross-Validation : Compare results with structurally validated analogs (e.g., tert-butyl carbamates in showed pH-dependent solubility) .

Experimental Design

Q. What in vitro assays are recommended for evaluating the anticancer potential of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.